5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methylbenzyl)furan-2-carboxamide
Description
5-((2-Methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methylbenzyl)furan-2-carboxamide is a synthetic small molecule featuring a benzimidazole core linked to a furan-2-carboxamide moiety via a methylene bridge. The benzimidazole ring is substituted with a methyl group at position 2, while the carboxamide nitrogen is bonded to a 4-methylbenzyl group.
Properties
IUPAC Name |
5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(4-methylphenyl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-15-7-9-17(10-8-15)13-23-22(26)21-12-11-18(27-21)14-25-16(2)24-19-5-3-4-6-20(19)25/h3-12H,13-14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVVGZMPCCGING-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)CN3C(=NC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related analogs based on core scaffolds, substituents, physicochemical properties, and synthetic methodologies. Key findings are summarized below:
Table 1: Structural and Functional Comparison of Benzimidazole and Furan Carboxamide Derivatives
Key Findings:
Structural Variations and Physicochemical Properties: The target compound’s 2-methylbenzimidazole and 4-methylbenzyl substituents enhance lipophilicity compared to hydroxyl- or methoxy-substituted analogs (e.g., 7d, 3), which exhibit higher melting points (>300°C) due to hydrogen bonding .
Synthetic Methodologies: The one-pot reductive cyclization method () using sodium dithionite offers high efficiency for benzimidazole-carboxamide synthesis, contrasting with the solid-phase approach for HDAC inhibitors (), which enables parallel synthesis but requires specialized resins .
Biological Activity Trends :
- Benzimidazole-carboxamides with polar substituents (e.g., hydroxyl, methoxy) are often associated with enzyme inhibition (e.g., COX/HDAC in ), while furan carboxamides () target urea transport as diuretics .
- The 4-methylbenzyl group in the target compound may enhance blood-brain barrier permeability compared to bulkier substituents (e.g., piperazine ethyl in PZ1) .
Contradictions and Gaps: While benzimidazole derivatives in show IDO1 inhibition, their formamide and cyanophenyl substituents differ significantly from the target’s carboxamide and furan groups, highlighting the sensitivity of bioactivity to minor structural changes . No direct data on the target compound’s solubility, toxicity, or in vivo efficacy are available, necessitating further experimental validation.
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